
Spectroscopic Profile of 4,4'-
Sulfonylbis(bromobenzene): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4,4'-Sulfonylbis(bromobenzene)

Cat. No.: B1266426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone. Due

to the limited availability of direct experimental spectra for this specific compound in publicly

accessible databases, this guide presents expected spectroscopic characteristics based on

established principles of spectroscopy and data from closely related analogous compounds.

The information herein is intended to serve as a valuable reference for the identification,

characterization, and quality control of 4,4'-Sulfonylbis(bromobenzene) in a research and

development setting.

Chemical Structure and Properties
IUPAC Name: 1-bromo-4-[(4-bromophenyl)sulfonyl]benzene

Synonyms: Bis(4-bromophenyl) sulfone, 4,4'-Dibromodiphenyl sulfone

CAS Number: 2050-48-8[1][2]

Chemical Formula: C₁₂H₈Br₂O₂S[1][2]

Molecular Weight: 376.06 g/mol [1]

Predicted Spectroscopic Data
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The following tables summarize the expected quantitative data for the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4,4'-
Sulfonylbis(bromobenzene). These predictions are derived from the analysis of its chemical

structure and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a simple pattern

characteristic of a symmetrically para-substituted benzene ring. The protons on each ring are

chemically equivalent, but due to coupling, they will appear as two distinct signals.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.7 - 7.9 Doublet 4H
Protons ortho to the

sulfonyl group (Hₐ)

~ 7.6 - 7.8 Doublet 4H
Protons meta to the

sulfonyl group (Hₑ)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will exhibit four signals for the four distinct

carbon environments in the molecule, owing to its symmetry.

Chemical Shift (δ) (ppm) Assignment

~ 140 - 142 Carbon attached to the sulfonyl group (C₁)

~ 132 - 134 Carbon attached to the bromine atom (C₄)

~ 129 - 131 Carbons ortho to the sulfonyl group (C₂)

~ 128 - 130 Carbons meta to the sulfonyl group (C₃)

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the sulfonyl group and

characteristic bands from the aromatic ring.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 1320 - 1280 Strong Asymmetric SO₂ stretch

~ 1160 - 1120 Strong Symmetric SO₂ stretch

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 1580 - 1560 Medium Aromatic C=C stretch

~ 1480 - 1460 Medium Aromatic C=C stretch

~ 1090 - 1070 Strong C-S stretch

~ 840 - 810 Strong
para-disubstituted C-H out-of-

plane bend

~ 750 - 700 Strong C-Br stretch

Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two

bromine atoms.

m/z Relative Intensity (%) Assignment

374, 376, 378 Varies (1:2:1 ratio)
[M]⁺, [M+2]⁺, [M+4]⁺

(Molecular ion peak)

295, 297, 299 Varies [M - Br]⁺

214, 216 Varies [M - SO₂ - Br]⁺

155, 157 Varies [C₆H₄Br]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation:
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Weigh approximately 10-20 mg of 4,4'-Sulfonylbis(bromobenzene) for ¹H NMR and 50-100

mg for ¹³C NMR.[3]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.[3]

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[3]

If necessary, filter the solution to remove any particulate matter.[3]

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Nuclei: ¹H and ¹³C.

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent

can affect chemical shifts.

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Acquisition Parameters (¹H NMR):

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

Acquisition Parameters (¹³C NMR):

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.
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FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 4,4'-Sulfonylbis(bromobenzene) with approximately 100-200 mg of dry, IR-

grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.[4]

Transfer a portion of the mixture to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.[4]

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Accessory: Transmission sample holder.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be collected and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 4,4'-Sulfonylbis(bromobenzene) (approximately 1 mg/mL) in a

suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[5]

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[5]

Filter the final solution if any particulates are present.[5]
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Instrumentation and Data Acquisition (Electron Ionization - EI):

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

Ionization Energy: Standard 70 eV.

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

Scan Range: m/z 50-500.

Visualizations
The following diagrams illustrate the key aspects of the spectroscopic analysis of 4,4'-
Sulfonylbis(bromobenzene).
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Caption: Workflow for the spectroscopic analysis of 4,4'-Sulfonylbis(bromobenzene).
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Chemical Structure

Spectroscopic Signatures

NMR
- Aromatic protons (δ 7.6-7.9 ppm)

- 4 unique ¹³C signals

Correlates to

IR
- Strong SO₂ stretches (~1300, ~1140 cm⁻¹)

- para-substitution band (~820 cm⁻¹)

Correlates to

MS
- Molecular ion with Br₂ isotope pattern

 (m/z 374, 376, 378)

Correlates to

Click to download full resolution via product page

Caption: Relationship between the chemical structure and spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1266426#spectroscopic-data-of-4-4-
sulfonylbis-bromobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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